molecular formula C15H12N2O3 B2989321 N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide CAS No. 941913-84-4

N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide

Cat. No. B2989321
CAS RN: 941913-84-4
M. Wt: 268.272
InChI Key: XLBFIVGDIUDKQI-UHFFFAOYSA-N
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Description

“N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The isoxazole ring is of immense importance due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide” is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . The chemical structures of these compounds and intermediates were characterized by using IR, HRMS, 1H-NMR and 13C-NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse. The most common reaction is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of novel derivatives related to N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide, showing promising antimicrobial activities. For example, novel isoxazoline derivatives synthesized from chalcones displayed good to moderate activities against a variety of bacteria and fungi, highlighting their potential as antimicrobial agents (Jadhav, 2010).

Antimycobacterial Activity

Another study focused on N-alkoxyphenylhydroxynaphthalenecarboxamides, revealing antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains. These compounds showed activity levels comparable to, or higher than, rifampicin in certain cases, with minimal cytotoxicity, indicating their potential in treating mycobacterial infections (Goněc et al., 2016).

Cytotoxicity and Anticancer Potential

The cytotoxic activity of certain derivatives against cancer cells has been studied, showcasing the potential of these compounds in cancer therapy. For instance, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting their utility in developing anticancer treatments (Hassan et al., 2014).

Antibacterial and Antifungal Agents

Derivatives of 2-(6-methoxy-2-naphthyl)propionamide have been synthesized and tested for their antibacterial and antifungal activities, showing significant potency against various strains, potentially matching or surpassing standard agents like Ampicilline and Flucanazole in certain cases (Helal et al., 2013).

Inhibition of Histone Deacetylase for Alzheimer's Disease

A specific compound, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6), was found to decrease phosphorylation and aggregation of tau proteins, showing neuroprotective activity and potential for Alzheimer's disease treatment (Lee et al., 2018).

Corrosion Inhibition

Investigations into the thermodynamic properties of related compounds as corrosion inhibitors for mild steel in acidic media have provided insights into their high efficiency and potential application in protecting industrial materials (Bouklah et al., 2006).

Future Directions

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . There is a significant interest in the development of novel compounds that have higher anticancer activities . Furthermore, the focus is on the development of environmentally benign synthetic routes .

properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-13-7-6-12(10-4-2-3-5-11(10)13)17-15(18)14-8-9-16-20-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBFIVGDIUDKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide

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